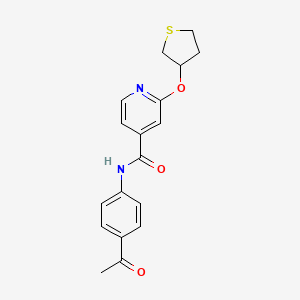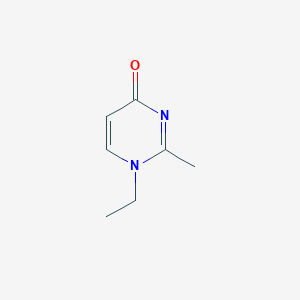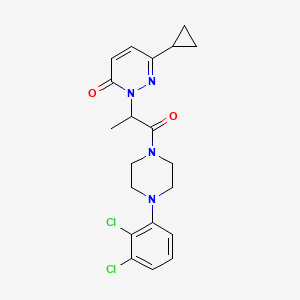
N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is a member of the isonicotinamide family and has shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Directed Assembly in Supramolecular Chemistry
N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives have been investigated for their role in the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs. This exploration into supramolecular chemistry highlights the compound's utility in forming inorganic–organic hybrid materials that display consistent supramolecular motifs despite the presence of structurally disruptive molecules such as water, methanol, and acetic acid. Such studies underscore the compound's versatility in enabling the creation of structured materials with potential applications in catalysis, materials science, and nanotechnology (Aakeröy et al., 2003).
Corrosion Inhibition
Research has demonstrated the effectiveness of isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic mediums. These compounds, through electrochemical polarization, electrochemical impedance spectroscopy (EIS), and surface morphology characterization techniques such as SEM, EDX, and AFM, have shown significant inhibition efficiency. Their action helps protect metallic surfaces from corrosive environments, indicating potential applications in materials engineering and preservation of infrastructure (Yadav et al., 2015).
Antimicrobial and Antitubercular Activity
Isonicotinamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit significant activity against bacterial, fungal, and mycobacterium strains, indicating their potential as therapeutic agents in treating infectious diseases. Their structures and activities were established through various analytical methods, underscoring the compound's role in pharmaceutical research and development of new antimicrobial agents (Patel et al., 2017).
Metabolic and Toxicological Aspects
Studies on related compounds, such as isoniazid, have explored metabolic and toxicological aspects, shedding light on the metabolism of isonicotinamide derivatives and their potential toxic intermediates. This research contributes to a better understanding of the pharmacodynamic profiles of these compounds and their safe application in medical treatments (Preziosi, 2007).
Material Science and Electrochemistry
The electrochemical synthesis and characterization of polymers incorporating isonicotinamide derivatives have revealed their potential in creating materials with desirable electrochromic and redox properties. These findings open avenues for the development of advanced materials for electronic and optoelectronic applications (Gadgil et al., 2013).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(21)13-2-4-15(5-3-13)20-18(22)14-6-8-19-17(10-14)23-16-7-9-24-11-16/h2-6,8,10,16H,7,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHIRGOTINUANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)






![4-(2-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2423415.png)

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)

![1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2423420.png)